molecular formula C10H10Br2O2 B3051501 2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane CAS No. 3418-22-2

2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane

Cat. No.: B3051501
CAS No.: 3418-22-2
M. Wt: 321.99 g/mol
InChI Key: BEEQGUHBXJRRTI-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane is a brominated dioxolane derivative characterized by a 1,3-dioxolane ring substituted with a bromomethyl group and a 4-bromophenyl group at the 2-position. This compound is structurally distinct due to the presence of two bromine atoms, which influence its reactivity and applications in organic synthesis.

Properties

IUPAC Name

2-(bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c11-7-10(13-5-6-14-10)8-1-3-9(12)4-2-8/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEQGUHBXJRRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CBr)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40955722
Record name 2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3418-22-2
Record name NSC131449
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane typically involves the following steps:

  • Formation of 1,3-Dioxolane Ring: : The initial step involves the formation of the 1,3-dioxolane ring. This can be achieved by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions.

  • Bromination: : The next step involves the bromination of the dioxolane ring. This can be done by reacting the dioxolane compound with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

  • Substitution Reaction: : The final step involves the substitution of the bromine atom with a bromophenyl group. This can be achieved by reacting the brominated dioxolane with a bromophenyl compound in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromophenyl group can be reduced to form phenyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions are used.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include phenyl derivatives.

Scientific Research Applications

2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.

    Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA. This can lead to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Bromine vs. Chlorine : Brominated analogs (e.g., 2-(4-bromophenyl)-1,3-dioxolane) exhibit higher reactivity in cross-coupling reactions compared to chlorinated derivatives (e.g., 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane) due to bromine’s better leaving-group ability .
  • Substituent Position : The bromomethyl group in 2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane enables nucleophilic substitution, while the 4-bromophenyl group facilitates aryl coupling reactions. This dual functionality is absent in simpler analogs like 2-(4-bromophenyl)-1,3-dioxolane .
  • Steric Effects : Methyl-substituted derivatives (e.g., 4-methyl-1,3-dioxolane in CAS 873012-43-2) show reduced reactivity in bulky environments, impacting reaction kinetics .

Biological Activity

2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane is a compound belonging to the dioxolane family, characterized by its unique structural features that include a dioxolane ring and brominated phenyl substituents. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of bromine atoms may enhance its lipophilicity and biological interactions, making it a candidate for various pharmacological applications.

The molecular formula for this compound is C10_{10}H8_{8}Br2_{2}O2_{2}, with a molecular weight of approximately 295.08 g/mol. Its structure allows for potential reactivity in organic synthesis, particularly in cross-coupling reactions and nucleophilic substitutions.

Antimicrobial Activity

Research has indicated that various 1,3-dioxolanes exhibit notable antibacterial and antifungal properties. For instance:

  • Antibacterial Activity : A series of synthesized dioxolanes were tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. Results demonstrated that many derivatives showed effective inhibition with minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL against S. aureus and S. epidermidis .
  • Antifungal Activity : In vitro tests revealed that certain dioxolane derivatives exhibited significant antifungal activity against Candida albicans, with most compounds showing promising results .

Case Studies

Several studies have explored the biological activity of dioxolane derivatives:

  • Study on Antibacterial Properties :
    • Researchers synthesized a series of new 1,3-dioxolanes and evaluated their antibacterial efficacy against multiple bacterial strains.
    • Results indicated that compounds with specific substituents displayed excellent activity against S. aureus and E. faecalis, suggesting that structural modifications can enhance antibacterial potency .
  • Antifungal Screening :
    • A comprehensive screening of dioxolane derivatives revealed that most compounds exhibited antifungal properties against yeast infections, particularly those caused by C. albicans. This highlights the potential for developing new antifungal agents based on the dioxolane structure .

Comparative Analysis of Biological Activities

A comparative table summarizing the biological activities of various 1,3-dioxolanes is presented below:

Compound NameAntibacterial Activity (MIC µg/mL)Antifungal Activity (C. albicans)
Compound A625-1250Active
Compound BActive against S. epidermidisActive
Compound CNo activityNo activity
Compound DActive against P. aeruginosaActive

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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